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Compound of Interest

Compound Name: Uridine 5'-monophosphate-15N2

Cat. No.: B12407899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Uridine 5'-

monophosphate-¹⁵N₂ (¹⁵N₂-UMP), a stable isotope-labeled nucleotide crucial for a variety of

applications in academic research and drug development. This document details the suppliers,

key applications, experimental considerations, and relevant biochemical pathways associated

with ¹⁵N₂-UMP, offering a valuable resource for investigators employing metabolic labeling,

NMR spectroscopy, and mass spectrometry to elucidate the dynamics of RNA synthesis,

metabolism, and function.

Introduction to Uridine 5'-monophosphate-¹⁵N₂
Uridine 5'-monophosphate (UMP) is a fundamental building block of ribonucleic acid (RNA) and

a key intermediate in pyrimidine metabolism. The incorporation of two stable ¹⁵N isotopes into

the uracil base of UMP creates a powerful tool for tracing the fate of uridine in cellular

processes. This labeling strategy allows for the differentiation of newly synthesized RNA from

the pre-existing pool, enabling precise quantification of RNA dynamics. Its primary applications

in academic research include biomolecular NMR for structural and dynamic studies of RNA,

metabolic labeling to track RNA synthesis and turnover, and as an internal standard for

quantitative analysis by mass spectrometry.
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Sourcing Uridine 5'-monophosphate-¹⁵N₂ for
Research
Several reputable suppliers provide high-quality Uridine 5'-monophosphate-¹⁵N₂ for academic

and commercial research. When selecting a supplier, it is crucial to consider factors such as

isotopic enrichment, chemical purity, and the availability of different salt forms.

Supplier Product Name
Isotopic
Enrichment

Chemical
Purity

Available
Forms

Sigma-Aldrich

Uridine-¹⁵N₂ 5′-

monophosphate

disodium salt

≥98 atom % ¹⁵N ≥95% (CP) Disodium salt

Cambridge

Isotope

Laboratories, Inc.

Uridine 5′-

monophosphate

(¹⁵N₂, 96-98%)

96-98% ¹⁵N ≥98%
Free acid,

Lithium salt

MedChemExpres

s

Uridine-5'-

monophosphate-

¹⁵N₂ disodium

Not specified High purity Disodium salt

Eurisotop (a

subsidiary of

Cambridge

Isotope

Laboratories,

Inc.)

URIDINE 5'-

MONOPHOSPH

ATE (15N2, 96-

98%)

96-98% 98% Not specified

Key Applications and Experimental Methodologies
The utilization of ¹⁵N₂-UMP spans several advanced analytical techniques, each requiring

specific experimental protocols for optimal results.

Metabolic Labeling of RNA
Metabolic labeling with ¹⁵N₂-UMP allows for the direct measurement of RNA synthesis and

degradation rates. This is achieved by introducing the labeled nucleotide into cell culture
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media, where it is taken up by cells and incorporated into newly transcribed RNA.

Experimental Workflow for Metabolic Labeling:

Cell Culture and Labeling RNA Extraction and Purification

Downstream Analysis

1. Cell Seeding and Growth 2. Introduction of
¹⁵N₂-Uridine 5'-monophosphate 3. Incubation and Label Incorporation 4. Cell LysisHarvest Cells 5. Total RNA Extraction

(e.g., TRIzol method)
6. RNA Purification and

Quantification

7. NMR SpectroscopyPrepare NMR Sample

8. LC-MS/MS Analysis

Digest to Nucleosides 9. Data Analysis

Click to download full resolution via product page

Caption: Workflow for metabolic labeling of RNA with ¹⁵N₂-UMP.

Detailed Protocol for Metabolic Labeling and RNA Extraction:

Cell Culture: Plate cells at a desired density and allow them to reach the desired confluency.

The specific cell line and growth conditions will influence the optimal labeling time and

concentration of ¹⁵N₂-UMP.

Labeling: Replace the standard growth medium with a medium containing ¹⁵N₂-Uridine 5'-

monophosphate. The final concentration of the labeled UMP should be optimized for each

cell type, but a starting point of 100-200 µM is often used.

Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the

labeled nucleotide into newly synthesized RNA. The incubation time can range from a few

hours to several days, depending on the research question and the turnover rate of the RNA

species of interest.

Cell Harvest and Lysis: After the labeling period, harvest the cells and lyse them using a

suitable reagent, such as TRIzol, to preserve RNA integrity.

RNA Extraction: Perform total RNA extraction following a standard protocol, such as the

TRIzol-chloroform method. This involves phase separation to isolate the RNA-containing
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aqueous phase.[1][2]

RNA Precipitation and Washing: Precipitate the RNA from the aqueous phase using

isopropanol, followed by washing with ethanol to remove contaminants.[1][2]

RNA Quantification and Quality Control: Resuspend the purified RNA in nuclease-free water

and determine its concentration and purity using a spectrophotometer. The integrity of the

RNA should be assessed by gel electrophoresis.

NMR Spectroscopy of ¹⁵N-Labeled RNA
NMR spectroscopy is a powerful technique for determining the structure and dynamics of RNA

molecules at atomic resolution. The incorporation of ¹⁵N labels significantly enhances the

resolution and information content of NMR spectra.

Experimental Protocol for NMR Sample Preparation:

In Vitro Transcription: Synthesize the RNA of interest in vitro using a T7 RNA polymerase-

based system with ¹⁵N-labeled UTP derived from ¹⁵N₂-UMP.

Purification: Purify the labeled RNA using methods such as denaturing polyacrylamide gel

electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high

purity.[3]

Sample Preparation: Dissolve the purified, labeled RNA in a suitable NMR buffer (e.g.,

containing 10-25 mM sodium phosphate, 25-100 mM NaCl, and 0.1 mM EDTA, pH 6.0-7.0).

For solid samples, dissolve approximately 5-25 mg in about 0.6 mL of deuterated solvent.[4]

[5][6]

Filtering: Filter the sample to remove any particulate matter that could interfere with the NMR

measurement.[4]

NMR Data Acquisition: Acquire NMR data on a high-field spectrometer equipped with a

cryoprobe. A variety of 1D and 2D NMR experiments, such as ¹H-¹⁵N HSQC, can be

performed to probe the structure and dynamics of the RNA.

LC-MS/MS Analysis for Quantitative Studies
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Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly

sensitive and specific method for quantifying the incorporation of ¹⁵N labels into RNA.

Experimental Protocol for LC-MS/MS Analysis:

RNA Digestion: Digest the ¹⁵N-labeled RNA to its constituent nucleosides using a cocktail of

enzymes, such as nuclease P1 and alkaline phosphatase.[7]

Chromatographic Separation: Separate the resulting nucleosides using a C18 reverse-phase

column with a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and

an organic mobile phase (e.g., acetonitrile with 0.1% formic acid).[7][8]

Mass Spectrometry Analysis: Analyze the eluting nucleosides using a mass spectrometer

operating in positive ion mode. Monitor the specific mass-to-charge ratio (m/z) transitions for

both unlabeled uridine and ¹⁵N₂-uridine to quantify the level of incorporation.[8][9][10]

Table of LC-MS/MS Parameters for Nucleoside Analysis:

Parameter Setting

Column C18 Reverse-Phase

Mobile Phase A Water with 0.1% Formic Acid

Mobile Phase B Acetonitrile with 0.1% Formic Acid

Flow Rate 150-200 µL/min

Ionization Mode Positive Electrospray Ionization (ESI)

MS1 Scan Range 200–800 m/z

MS/MS Fragmentation Collision-Induced Dissociation (CID)

Biochemical Pathways Involving Uridine
Monophosphate
The incorporation of ¹⁵N₂-UMP into RNA is governed by the cellular pyrimidine metabolic

pathways. Understanding these pathways is essential for designing and interpreting metabolic
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labeling experiments.

De Novo Pyrimidine Synthesis
In the de novo synthesis pathway, UMP is synthesized from simple precursors, including

bicarbonate, aspartate, and glutamine.[11][12][13] This pathway is particularly active in

proliferating cells.
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De Novo Pyrimidine Synthesis
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Caption: De novo pyrimidine synthesis pathway leading to UMP.
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Uridine Salvage Pathway
The salvage pathway recycles pre-existing pyrimidine bases and nucleosides, such as uridine,

to synthesize nucleotides.[14][15][16] This pathway is crucial for tissues with low de novo

synthesis capacity.
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Caption: Uridine salvage pathway for the synthesis of pyrimidine nucleotides.

Conclusion
Uridine 5'-monophosphate-¹⁵N₂ is an indispensable tool for researchers investigating the

intricate world of RNA biology. Its application in metabolic labeling, coupled with advanced

analytical techniques like NMR and mass spectrometry, provides unparalleled insights into the

dynamic processes of RNA synthesis, degradation, and function. This guide offers a

foundational understanding and practical protocols to facilitate the successful implementation

of ¹⁵N₂-UMP in a wide range of research settings. For further details on specific applications

and troubleshooting, consulting the cited literature is highly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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